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6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine

Lipophilicity Drug-likeness Membrane permeability

Researchers requiring a defined N9-ethyl purine scaffold for kinase inhibitor SAR often face supply gaps for discrete congeners. This compound directly addresses that need. - N9-ethyl substitution eliminates one H-bond donor vs. 9-H analog, altering hinge-region recognition and membrane permeability (XLogP3 = 0.7). - Serves as a lead-like fragment (MW 213.19 Da, TPSA 69.6 Ų) for biophysical screening against adenine-recognizing proteins. - Bridges the gap between inactive 9-H base and cytotoxic 9-ribose analog, enabling systematic cellular uptake SAR studies.

Molecular Formula C8H9F2N5
Molecular Weight 213.19 g/mol
Cat. No. B11890985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine
Molecular FormulaC8H9F2N5
Molecular Weight213.19 g/mol
Structural Identifiers
SMILESCCN1C=NC2=C(N=C(N=C21)N)C(F)F
InChIInChI=1S/C8H9F2N5/c1-2-15-3-12-5-4(6(9)10)13-8(11)14-7(5)15/h3,6H,2H2,1H3,(H2,11,13,14)
InChIKeySTNYGMAVSZVCRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine: Physicochemical and Structural Profile


6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine (CAS 1706442-43-4, molecular formula C₈H₉F₂N₅, MW 213.19 g/mol) is a trisubstituted purine base bearing a difluoromethyl group at C6, an ethyl group at N9, and an exocyclic amine at C2 [1]. This compound belongs to the 2-aminopurine family, a scaffold extensively explored in kinase inhibitor and nucleoside analog research. Its computed XLogP3 of 0.7, topological polar surface area (TPSA) of 69.6 Ų, single hydrogen bond donor, and two rotatable bonds define a discrete physicochemical space that distinguishes it from closely related N9-substituted analogs [1].

2-Aminopurine scaffold for kinase inhibitor and nucleoside analog research
N9-ethyl substitution defines a distinct hydrogen-bond pharmacophore
Lead-like physicochemical window suited for fragment-based and SAR programs

Why N9-Substitution Cannot Be Interchanged with Other Analogs


The N9 substituent on 2-amino-6-(difluoromethyl)purines exerts a quantifiable, multi-parameter influence on lipophilicity, hydrogen-bonding capacity, topological polar surface area, and molecular weight—each of which independently governs membrane permeability, metabolic stability, and target engagement. The 9-ethyl group in the target compound occupies a narrow physicochemical window: its XLogP3 of 0.7 lies between the more polar N9-H analog (XLogP3 = 0.4) and the substantially more lipophilic N9-benzyl analog (XLogP3 = 2.0) [1][2]. Critically, N9-alkylation also eliminates the N9-H hydrogen bond donor present in the 9-H analog, reducing the HBD count from 2 to 1 [1][2]. Because purine-based probes, inhibitors, and substrates rely on precise hydrogen-bonding patterns for adenine-pocket recognition, generic substitution across N9 congeners can ablate or misdirect target binding . The quantitative evidence below substantiates why procurement decisions must specify the exact N9-ethyl-2-amino-6-difluoromethyl combination.

Lipophilicity and membrane partitioning may shift
N9-ethyl analog occupies a narrow logP window; 9-H or 9-benzyl substitution can move permeability outside the optimal range and alter target engagement.
Loss of N9 hydrogen bond donor alters hinge-binding recognition
N9-alkylation eliminates one H-bond donor present in the 9-H congener, potentially ablating a critical purine–kinase hinge interaction.
Molecular weight and ligand efficiency differ among N9 congeners
The 62 Da difference between N9-ethyl and N9-benzyl directly impacts ligand efficiency and downstream ADMET profile, making analogs not functionally interchangeable.

Quantitative Differentiation Evidence Against N9 Analogs


Lipophilicity Differentiation: Optimal Intermediate Window for Permeability

The computed XLogP3 of 6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine is 0.7, which falls within the optimal oral drug-likeness range (0–3). This value is 0.3 log units higher than the N9-H analog (XLogP3 = 0.4) and 1.3 log units lower than the N9-benzyl analog (XLogP3 = 2.0) [1]. Each ~1 log unit increase in logP corresponds to an approximately 10-fold increase in membrane partitioning; the N9-ethyl modification therefore represents a deliberate, quantifiable shift in permeability potential compared to the N9-H congener, without the excessive lipophilicity-driven promiscuity and solubility penalties associated with the N9-benzyl analog [1][2].

Lipophilicity Window
Computed property
XLogP3 0.7, +0.3 vs 9-H, −1.3 vs 9-benzyl
Supports balanced permeability and solubility profile
Experimental logD recommended to confirm partitioning behavior
Lipophilicity Drug-likeness Membrane permeability

Hydrogen Bond Donor Count Reduction and Target Recognition Impact

The target compound possesses exactly 1 hydrogen bond donor (the exocyclic 2-NH₂ group), whereas the N9-unsubstituted analog 6-(difluoromethyl)-9H-purin-2-amine possesses 2 HBDs (the 2-NH₂ plus the tautomeric N9-H) [1]. In purine-recognizing protein pockets—particularly kinase hinge regions and adenosine receptors—the N9 position frequently engages in a critical hydrogen bond with the backbone carbonyl of the hinge residue [2]. Alkylation at N9 abolishes this donor capacity, converting a potential H-bond interaction into a steric and hydrophobic contact. For procurement, this means the N9-ethyl and N9-H analogs are not functionally interchangeable; selection must be driven by whether the target pocket tolerates or requires an N9-H donor.

H-Bond Donor Count
Structural attribute
1 HBD (target) vs 2 HBD (9-H analog)
May alter kinase hinge-binding pharmacophore
N9-ethyl lacks N9-H donor, changing target recognition requirements
Hydrogen bonding Kinase hinge-binding Metabolic stability

TPSA Differentiation and Predicted Membrane Permeability Advantage

The TPSA of 6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine is 69.6 Ų, which is 10.9 Ų lower than that of the N9-unsubstituted analog (TPSA = 80.5 Ų) and identical to the N9-benzyl analog (69.6 Ų) [1][2]. TPSA values below 140 Ų are generally associated with good oral bioavailability, and values below 90 Ų are considered favorable for blood-brain barrier penetration. The 10.9 Ų reduction achieved by N9-alkylation (ethyl or benzyl) relative to the 9-H form represents a meaningful improvement in predicted passive transcellular diffusion [1][2]. This TPSA equivalence between N9-ethyl and N9-benzyl implies that the ethyl group achieves the same polarity-surface-area benefit as the benzyl group without the latter's attendant molecular weight penalty (+62 Da) and lipophilicity excess.

Polar Surface Area
Computed property
69.6 Ų (−10.9 vs 9-H)
Favorable for oral bioavailability and CNS penetration
Below 90 Ų threshold predicted for BBB penetration
TPSA Blood-brain barrier permeability Oral bioavailability

Molecular Weight Efficiency Among N9-Alkyl Congeners

Among the three N9-alkylated 2-amino-6-(difluoromethyl)purine analogs with commercially reported purity ≥97%, the N9-ethyl target compound (MW = 213.19 Da) is 62.07 Da lighter than the N9-benzyl analog (MW = 275.26 Da) and only 14.03 Da heavier than the N9-methyl analog (MW = 199.16 Da) [1][2]. In fragment-based and lead-like chemical space, every 14 Da increment reduces ligand efficiency metrics; the N9-ethyl therefore represents the more size-efficient option among N9-alkyl congeners capable of filling a lipophilic sub-pocket, while the N9-methyl analog may provide insufficient hydrophobic contact surface for certain targets [1].

Ligand Efficiency
Computed property
213.19 Da (+14 Da vs 9-methyl, −62 Da vs benzyl)
Preserves ligand efficiency in lead optimization
Smallest N9-alkyl increment providing hydrophobic contact
Ligand efficiency Fragment-based drug discovery Molecular weight optimization

Cytostatic Scaffold Validation in Leukemia Cell Lines

In the foundational 2006 study by Šilhár et al., 6-(difluoromethyl)purine ribonucleoside (compound 4f) exerted a significant cytostatic effect against human promyelocytic leukemia HL-60 and human T-lymphoblastic leukemia CCRF-CEM cell lines, with IC₅₀ values reported in the micromolar concentration range . In contrast, the N9-unsubstituted free base 6-(difluoromethyl)-9H-purine (compound 4e) was classified as 'not active' (defined as inhibition of cell growth at 10 mM lower than 30%) . Although the target compound (N9-ethyl, 2-amino substituted) was not directly tested in this study, these data establish that: (a) the 6-difluoromethyl group per se does not confer cytostatic activity—conjugation to a ribose moiety at N9 is required; and (b) the N9-substituent identity is a binary determinant of cellular activity within this chemotype. The target compound occupies an intermediate structural space as a free base with an N9-alkyl group, positioning it for pro-drug, phosphoramidate, or phosphonate derivatization strategies analogous to those successful in the nucleoside analog field .

Cytostatic Potential
Class-level inference
N9-ribose conjugate active at μM; N9-H free base inactive (>10 mM)
N9 substituent is critical switch for cellular activity
Target not directly tested; scaffold potential inferred from analogs
Cytostatic activity Leukemia Purine nucleoside analog

Kinase Inhibitor Scaffold Precedent and Lead-Like Potential

BindingDB records for 9-ethyl-9H-purin-2-amine derivatives establish that this scaffold can achieve kinase inhibitory activity in the low nanomolar range. Specifically, a C6-arylaminated 9-ethyl-9H-purin-2-amine derivative (CHEMBL177138) demonstrated an IC₅₀ of 30 nM against cyclin-dependent kinase [1]. Separately, a series of C2,C8,N9-trisubstituted purines showed low nanomolar activity against LPS-induced TNF-α production in THP-1 cells, with the most potent analogs exhibiting p38 MAP kinase domain inhibition [2]. The target compound—bearing a difluoromethyl group at C6 rather than an arylamine—presents an electronically and sterically distinct C6 pharmacophore that has not been systematically evaluated in kinase assays, representing an unexplored vector in an otherwise validated kinase-targeting scaffold [1][2].

Kinase Inhibitory Precedent
Class-level inference
9-ethylpurine derivative: IC50 30 nM against CDK
Core scaffold reported for kinase inhibition
C6-difluoromethyl pharmacophore remains unexplored in kinase assays
Kinase inhibition 9-ethylpurine scaffold Lead discovery

Evidence-Backed Application Scenarios for Research Procurement


Kinase Inhibitor Lead Optimization with C6-Difluoromethyl Pharmacophore

The 9-ethyl-9H-purin-2-amine core has established kinase-inhibitory precedent with nanomolar potency (IC₅₀ = 30 nM for a C6-arylamine congener against CDK) [1]. The target compound replaces the C6-arylamine with a difluoromethyl group (σₘ = 0.32), offering a less electron-withdrawing, smaller-volume substituent that may access kinase hinge pockets with altered selectivity. Its computed profile (XLogP3 = 0.7, TPSA = 69.6 Ų, MW = 213.19 Da) falls within lead-like chemical space [2]. Researchers should procure this compound as a core scaffold for structure–activity relationship (SAR) exploration of C6-fluorinated purine kinase inhibitors, where the difluoromethyl group may confer metabolic stability advantages over C6-methyl analogs while retaining favorable hydrogen-bond acceptor capacity for hinge-region engagement.

Purine Nucleobase SAR: N9-Substituent Effect on Cytostatic Activity

The foundational study by Šilhár et al. (2006) demonstrated that N9 substitution is the binary switch for cytostatic activity in 6-difluoromethylpurines: the N9-H free base is inactive (IC₅₀ > 10 mM), while the N9-ribose conjugate achieves micromolar potency against HL-60 and CCRF-CEM leukemia cells . The target compound, bearing an N9-ethyl group, fills an unexplored gap between these extremes. Its HBD count of 1 (vs. 2 for the 9-H analog) and intermediate lipophilicity (XLogP3 = 0.7) predict distinct cellular permeability and efflux transporter susceptibility [2]. Researchers should procure this compound to systematically compare cellular uptake, cytotoxicity, and transporter recognition across the N9-substituent series (9-H, 9-methyl, 9-ethyl, 9-benzyl), establishing quantitative SAR for N9-alkyl chain length effects.

Fragment-Based Drug Discovery as a Ligand-Efficient Core

With a molecular weight of 213.19 Da and 15 heavy atoms, 6-(Difluoromethyl)-9-ethyl-9H-purin-2-amine sits at the upper boundary of fragment-like chemical space (typically MW < 250 Da). Its TPSA of 69.6 Ų, single HBD, and 6 HBA groups provide a balanced polarity profile suitable for fragment screening campaigns targeting adenine-recognizing proteins (kinases, ATPases, dehydrogenases, methyltransferases) [2]. Compared to the N9-benzyl analog (MW 275.26 Da, +62 Da), the N9-ethyl compound offers superior ligand efficiency potential for fragment hit identification and subsequent structure-guided growth. Procurement of this compound enables its use as a core fragment for biophysical screening (SPR, ITC, DSF) against purine-binding protein families.

Synthetic Intermediate for Nucleoside and Nucleotide Prodrug Synthesis

The 2006 synthetic methodology paper established that 6-(difluoromethyl)purine bases can be elaborated into ribonucleosides with cytostatic activity . The target compound, as a 2-amino-6-difluoromethylpurine base with a protecting-group-compatible N9-ethyl substituent, can serve as a versatile intermediate for N9-modification strategies. Its single rotatable bond at the 6-CF₂H group and 2 rotatable bonds overall suggest conformational rigidity favorable for target binding [2]. Moreover, the 2-amino group provides a synthetic handle for further derivatization (e.g., acylation, sulfonylation, or conversion to 2-fluoro via Balz-Schiemann chemistry), making this compound a strategically useful intermediate in medicinal chemistry programs targeting purine-dependent enzymes and receptors.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
C6-difluoromethyl pharmacophore with lead-like profile
Kinase panel selectivity, hinge-binding assays
N9-substituent SAR in purine nucleobase research
N9-ethyl substitution influences cellular permeability and target recognition
Cellular uptake, cytotoxicity profiling, transporter recognition
Fragment-based screening for adenine-binding proteins
Low molecular weight, balanced polarity, single hydrogen bond donor
Biophysical screening (SPR, ITC), hit identification
Synthetic intermediate for nucleoside prodrugs
2-amino handle, N9-ethyl protecting group compatible with further derivatization
Chemical derivatization, nucleoside coupling efficiency
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